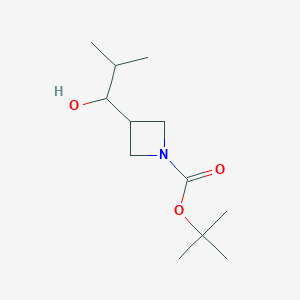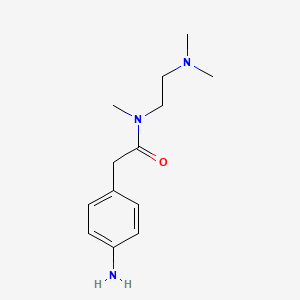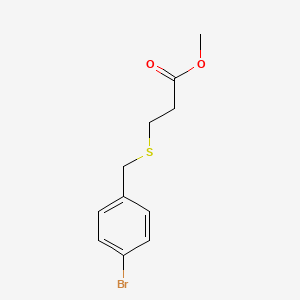
Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate is a chemical compound with a complex structure that includes an azetidine ring, a hydroxy group, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of azetidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The hydroxy group is introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH .
化学反応の分析
Types of Reactions
Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ester group can produce alcohols .
科学的研究の応用
Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and azetidine ring play crucial roles in its reactivity and binding to target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester .
Uniqueness
Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
1257294-27-1 |
|---|---|
分子式 |
C12H23NO3 |
分子量 |
229.32 g/mol |
IUPAC名 |
tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-8(2)10(14)9-6-13(7-9)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3 |
InChIキー |
GFOPWJWGUSUBLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1CN(C1)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8489835.png)



![3-chloro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8489857.png)





phosphanium chloride](/img/structure/B8489915.png)

